4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione
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Overview
Description
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is a heterocyclic compound that features both thiazole and oxazolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione typically involves the reaction of thiazole derivatives with oxazolidine-2,5-dione. One common method includes the use of thiosemicarbazide and phenacyl bromide, which undergoes a cyclization reaction to form the thiazole ring . The oxazolidine ring is then introduced through a subsequent reaction with oxazolidine-2,5-dione under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting with the preparation of thiazole intermediates. These intermediates are then reacted with oxazolidine-2,5-dione in the presence of catalysts to enhance yield and purity . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Scientific Research Applications
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as 2-amino-4-methyl-5-acetylthiazole share structural similarities with 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione.
Oxazolidine Derivatives: Compounds like oxazolidine-2,4-dione exhibit similar chemical properties and reactivity.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6N2O3S |
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Molecular Weight |
198.20 g/mol |
IUPAC Name |
4-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H6N2O3S/c1-3-5(13-2-8-3)4-6(10)12-7(11)9-4/h2,4H,1H3,(H,9,11) |
InChI Key |
AMARXLVJOVHVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
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